

# Technical Guide: 2-Chloro-5-nitroquinoline (CAS: 13067-94-2)

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## Compound of Interest

Compound Name: 2-Chloro-5-nitroquinoline

Cat. No.: B041700

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloro-5-nitroquinoline**, a heterocyclic organic compound with significant potential in medicinal chemistry and organic synthesis. This document details its physicochemical properties, synthesis, chemical reactivity, and applications, with a focus on its role as a versatile intermediate in the development of novel therapeutic agents.

## Physicochemical Properties

**2-Chloro-5-nitroquinoline** is a yellow to orange crystalline solid.<sup>[1]</sup> It is characterized by a quinoline backbone, with a chlorine atom at the 2-position and a nitro group at the 5-position.<sup>[1]</sup> These substitutions significantly influence its chemical reactivity and biological activity.<sup>[1]</sup> The compound is sparingly soluble in water but demonstrates greater solubility in organic solvents such as methanol and ethyl acetate.<sup>[1][2]</sup>

Property	Value	Reference
CAS Number	13067-94-2	[3]
Molecular Formula	C <sub>9</sub> H <sub>5</sub> ClN <sub>2</sub> O <sub>2</sub>	[1][3]
Molecular Weight	208.60 g/mol	[3][4]
Appearance	Yellow to orange crystalline solid	[1]
Boiling Point	351.7°C	[4]
Flash Point	166.5°C	[4]
Density	1.484 g/cm <sup>3</sup>	[4]
Solubility	Sparingly soluble in water; Soluble in Methanol, Ethyl Acetate	[1][2]
Storage Temperature	2-8°C under inert gas (Nitrogen or Argon)	[2]
InChI Key	IICVTJMDHNPPOP- UHFFFAOYSA-N	[1][5]
SMILES	C1=CC2=C(C=CC(=N2)Cl)C(=C1)--INVALID-LINK--[O-]	[1][6]

## Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for **2-Chloro-5-nitroquinoline** are proprietary, a plausible laboratory-scale synthesis can be conceptualized based on established quinoline synthesis methodologies, such as the Skraup synthesis, followed by chlorination and nitration.

## Hypothetical Two-Step Synthetic Protocol:

This protocol outlines a potential pathway starting from a commercially available precursor.

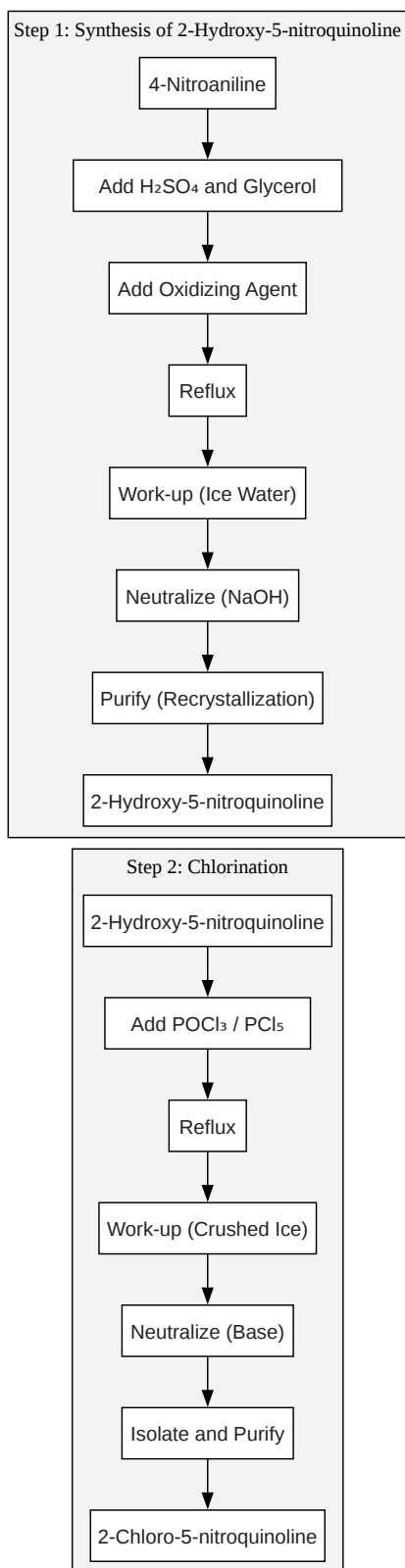
Step 1: Synthesis of 2-Hydroxy-5-nitroquinoline

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 4-nitroaniline (1 equivalent).
- **Addition of Reagents:** To the stirred aniline, cautiously add concentrated sulfuric acid. Then, slowly add glycerol (3 equivalents).
- **Heating:** Heat the mixture gently. An exothermic reaction will occur.
- **Oxidation:** Once the initial reaction subsides, add an oxidizing agent, such as arsenic pentoxide or sodium m-nitrobenzenesulfonate, portion-wise.
- **Reflux:** Heat the mixture under reflux for 3-4 hours.
- **Work-up:** Cool the reaction mixture and carefully pour it into a large volume of ice water.
- **Neutralization:** Neutralize the solution with an excess of sodium hydroxide solution to precipitate the crude product.
- **Purification:** The crude 2-hydroxy-5-nitroquinoline can be purified by recrystallization from a suitable solvent like ethanol.

## Step 2: Chlorination of 2-Hydroxy-5-nitroquinoline

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, place the purified 2-hydroxy-5-nitroquinoline (1 equivalent).
- **Addition of Chlorinating Agent:** Add phosphorus oxychloride ( $\text{POCl}_3$ ) (excess, e.g., 5-10 equivalents) and a catalytic amount of phosphorus pentachloride ( $\text{PCl}_5$ ).
- **Reflux:** Heat the reaction mixture to reflux and maintain for 2-3 hours.
- **Work-up:** Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
- **Neutralization:** Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the product precipitates.

- Isolation and Purification: Filter the crude **2-Chloro-5-nitroquinoline**, wash with water, and dry. Further purification can be achieved by column chromatography on silica gel or recrystallization.



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Caption: Hypothetical synthetic workflow for **2-Chloro-5-nitroquinoline**.

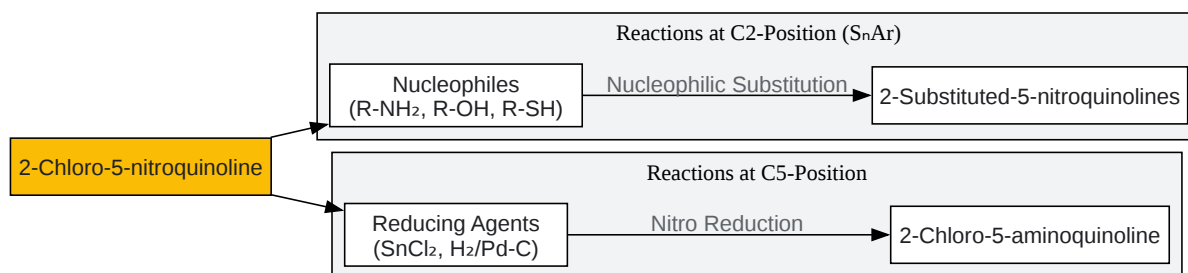
## Chemical Reactivity and Derivatives

**2-Chloro-5-nitroquinoline** possesses two primary reactive sites: the chlorine atom at the 2-position and the nitro group at the 5-position. This dual reactivity makes it a valuable building block for creating a diverse library of quinoline derivatives.

- **Nucleophilic Aromatic Substitution ( $S_NAr$ ):** The chlorine atom at the 2-position is susceptible to displacement by various nucleophiles.<sup>[1][7]</sup> This is a common strategy to introduce different functional groups. The electron-withdrawing nature of the quinoline nitrogen and the nitro group facilitates this reaction.
- **Reduction of the Nitro Group:** The nitro group can be readily reduced to an amino group (2-chloro-5-aminoquinoline).<sup>[8]</sup> This amine can then be further functionalized, for example, through diazotization followed by Sandmeyer-type reactions or by forming amides or sulfonamides.

## Representative Experimental Protocol: Nucleophilic Substitution with an Amine

- **Reaction Setup:** In a sealed reaction vessel, dissolve **2-Chloro-5-nitroquinoline** (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol.
- **Addition of Nucleophile:** Add the desired primary or secondary amine (1.1-1.5 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate ( $K_2CO_3$ ) (2-3 equivalents).
- **Heating:** Heat the reaction mixture to a temperature between 80°C and 120°C. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature and pour it into water.
- **Extraction:** Extract the aqueous layer with an organic solvent like ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.



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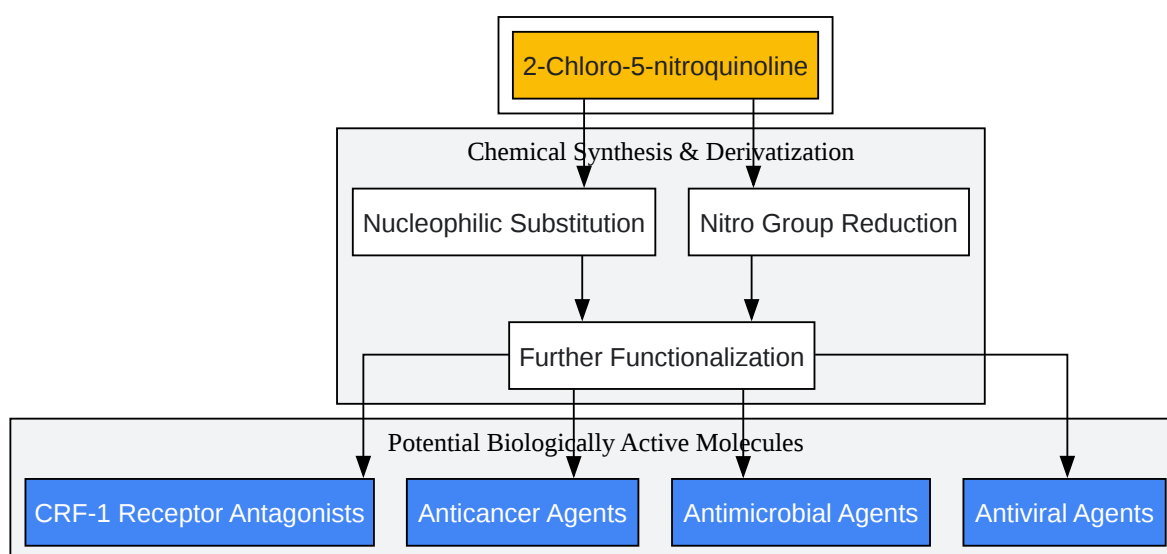
Caption: Reactivity of **2-Chloro-5-nitroquinoline** and potential derivatives.

## Applications in Research and Drug Development

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide range of therapeutic agents with antimicrobial, anticancer, and anti-inflammatory properties.[9] **2-Chloro-5-nitroquinoline** serves as a key intermediate in the synthesis of more complex and biologically active molecules.

- **Synthesis of Receptor Antagonists:** It is used in the synthesis of potent, orally active corticotropin-releasing factor-1 (CRF-1) receptor antagonists, which are investigated for the treatment of stress-related disorders.[1]
- **Anticancer Research:** Nitroquinoline derivatives have shown significant cytotoxic effects against various cancer cell lines.[9][10] For instance, 8-hydroxy-5-nitroquinoline (nitroxoline) is a potent anticancer agent.[9][10] The mechanism is often linked to the induction of oxidative stress.[10] While not directly studied for **2-Chloro-5-nitroquinoline**, its structural similarity suggests potential for investigation in this area.
- **Antimicrobial Research:** Fluoroquinolones are a well-established class of antibiotics, and nitro-aromatic compounds are known for their broad-spectrum antimicrobial effects.[9][11] This suggests that derivatives of **2-Chloro-5-nitroquinoline** could be explored for novel antimicrobial agents.[9]

- Antiviral Research: 2-Chloroquinoline-based frameworks have been developed as dual inhibitors of SARS-CoV-2 MPro and PLPro, both of which are cysteine proteases.[12] The labile 2-chloro group can act as a warhead for nucleophilic attack by the cysteine residue in the enzyme's active site.[12]



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Caption: Role of **2-Chloro-5-nitroquinoline** as a chemical building block.

## Safety and Handling

As with many nitro-containing aromatic compounds, **2-Chloro-5-nitroquinoline** should be handled with care due to potential toxicity.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when working with this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

This technical guide is intended for informational purposes for qualified professionals. All experimental work should be conducted with appropriate safety precautions and in accordance



with institutional and regulatory guidelines.

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